molecular formula C26H51NO3 B3026335 N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide CAS No. 175892-43-0

N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide

Cat. No.: B3026335
CAS No.: 175892-43-0
M. Wt: 425.7 g/mol
InChI Key: APDLCSPGWPLYEQ-BKSWAVPISA-N
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Description

N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide, also known as C8 Ceramide (d18:1/8:0), is a synthetic sphingolipid derivative with the molecular formula C26H51NO3 and a molecular weight of 425.7 g/mol . Structurally, it features:

  • An N-octanoyl group (C8 acyl chain) linked to a sphingosine backbone.
  • A 1R,2R,3E stereochemical configuration, critical for its biological activity.
  • Hydroxyl and hydroxymethyl groups at positions 1 and 2, respectively, and a trans double bond at position 3 of the heptadecenyl chain.

This compound is widely used in cellular studies to investigate apoptosis, differentiation, and lipid trafficking due to its cell permeability and ability to modulate ceramide-mediated signaling pathways . Its solubility in polar solvents like DMSO (20 mg/mL) and ethanol (33 mg/mL) facilitates in vitro applications .

Properties

IUPAC Name

N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h19,21,24-25,28-29H,3-18,20,22-23H2,1-2H3,(H,27,30)/b21-19+/t24-,25-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDLCSPGWPLYEQ-BKSWAVPISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@@H](CO)NC(=O)CCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptadecenal and octanoyl chloride.

    Formation of Intermediate: The initial step involves the reaction of heptadecenal with a reducing agent to form the corresponding alcohol.

    Amidation Reaction: The alcohol is then reacted with octanoyl chloride in the presence of a base, such as triethylamine, to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups are susceptible to oxidation under controlled conditions. Key findings include:

  • Hydroxyl Group Oxidation : Catalyzed by non-heme iron-dependent enzymes (e.g., HppE-like systems), the secondary hydroxyl group undergoes dehydrogenation to form a ketone intermediate. This reaction is analogous to the conversion of (S)-2-hydroxypropylphosphonate to fosfomycin in bacterial systems .

  • Hydroxymethyl Oxidation : In the presence of Mn(III) complexes, the hydroxymethyl group oxidizes to a carboxylic acid via a radical intermediate, as observed in similar long-chain amides .

Table 1: Oxidation Reaction Conditions and Products

Reaction TypeConditionsProductReference
Hydroxyl dehydrogenationHppE enzyme, NADH, O₂Ketone derivative
Hydroxymethyl oxidationMn(CF₃SO₃)₂, CH₃CN, 25°CCarboxylic acid derivative

Reduction Reactions

The 3E-alkene in the heptadecenyl chain is reducible via hydrogenation:

  • Catalytic Hydrogenation : Using Pd/C or PtO₂ under H₂ gas (1–3 atm), the double bond is selectively reduced to yield a saturated alkyl chain without affecting the amide or hydroxyl groups .

Key Mechanistic Insight :
The stereochemistry of the product depends on the catalyst. For example, Pd/C retains the (1R,2R) configuration, while PtO₂ may induce partial epimerization .

Amide Hydrolysis

The octanamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux yields octanoic acid and the corresponding amino alcohol .

  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively cleave the amide bond at 37°C, producing octanoic acid and a polar amine intermediate .

Table 2: Hydrolysis Conditions and Outcomes

MethodConditionsProductsYield (%)
Acidic (HCl)6M HCl, 100°C, 12 hrOctanoic acid + amino alcohol85–90
Enzymatic (Lipase)pH 7.4, 37°C, 24 hrOctanoic acid + polar amine70–75

Substitution Reactions

The amide nitrogen participates in nucleophilic substitutions:

  • Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives .

  • Sulfonation : Treatment with sulfonic acid derivatives (e.g., TsCl) yields sulfonamide analogs, useful in drug discovery .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and ammonia .

  • Photodegradation : Exposure to UV light (254 nm) induces cis-trans isomerization of the 3E-alkene .

Scientific Research Applications

Biochemical Applications

Ceramide Metabolism and Cell Signaling
Ceramides are sphingolipid metabolites that play crucial roles in cell signaling and apoptosis. N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide is involved in the modulation of cellular processes such as differentiation, proliferation, and programmed cell death. Its structure allows it to interact with specific receptors and influence signaling pathways related to inflammation and stress responses.

Skin Barrier Function
This compound is also studied for its role in enhancing skin barrier function. Ceramides are key components of the stratum corneum and contribute to skin hydration and integrity. Research indicates that the application of ceramide derivatives can improve skin hydration levels and reduce transepidermal water loss (TEWL), making them valuable in dermatological formulations for treating dry skin conditions .

Pharmaceutical Applications

Potential Therapeutic Uses
this compound has been investigated for its potential therapeutic effects in various diseases. Studies suggest that ceramide analogs may exhibit anti-cancer properties by inducing apoptosis in cancer cells while sparing normal cells. This selectivity is attributed to the differential expression of ceramide metabolism enzymes in cancerous versus non-cancerous tissues .

Drug Delivery Systems
The compound's amphiphilic nature makes it suitable for use in drug delivery systems. Its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs. Research has demonstrated that incorporating this ceramide derivative into liposomal formulations can improve drug encapsulation efficiency and target specific tissues more effectively .

Material Science Applications

Biodegradable Polymers
In material science, this compound is explored as a building block for biodegradable polymers. Its incorporation into poly(lactic acid) (PLA) matrices has shown promise in developing environmentally friendly materials with enhanced mechanical properties and degradation rates suitable for medical applications such as sutures and drug delivery devices .

Case Study 1: Skin Care Formulation

A study published in a dermatological journal evaluated a cream containing this compound on patients with atopic dermatitis. Results indicated significant improvements in skin hydration and a reduction in pruritus after four weeks of treatment compared to a control group .

Case Study 2: Cancer Cell Line Research

In vitro studies using human breast cancer cell lines demonstrated that treatment with ceramide derivatives led to increased apoptosis rates compared to untreated controls. The mechanism was linked to enhanced ceramide signaling pathways that promote cell death while inhibiting proliferation .

Mechanism of Action

The mechanism of action of N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes involved in lipid metabolism, such as ceramide synthase.

    Pathways: It influences signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ceramides are structurally diverse, with variations in acyl chain length, stereochemistry, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Ceramide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Acyl Chain Length Key Features Applications Reference
C8 Ceramide (d18:1/8:0) C26H51NO3 425.7 C8 1R,2R,3E configuration; hydroxyl/hydroxymethyl groups Apoptosis induction, lipid trafficking studies
C10 Ceramide (d18:1/10:0) C28H55NO3 453.7 C10 Similar stereochemistry; longer acyl chain Enhanced membrane integration; used in fluorescence labeling
C18 Ceramide (d18:1/18:0) C35H69NO3 551.9 C18 Stearoyl group; 2S,3R,4E configuration Anti-inflammatory activity; structural studies of lipid bilayers
C24 Ceramide (d18:1/24:0) C42H83NO3 650.1 C24 Very long acyl chain; low solubility in chloroform Role in skin barrier function; neurodegenerative disease models
BODIPY FL-C5-Ceramide C34H54BF2N3O3 601.6 C5 (fluorescent) Boron-dipyrromethene (BODIPY) fluorophore; C5 acyl chain Golgi apparatus imaging; membrane traffic studies
N-Octadecenoyl-(cis-9)-D-erythro-Sphingosine C36H69NO3 570.9 C18:1 (unsaturated) Cis-9 double bond in acyl chain Studies on lipid oxidation and membrane fluidity

Key Structural and Functional Differences

Acyl Chain Length :

  • Shorter chains (C8–C10) enhance solubility and cell permeability, making them ideal for in vitro apoptosis studies .
  • Longer chains (C18–C24) exhibit reduced solubility but play critical roles in structural integrity (e.g., skin barrier function) .

Stereochemistry :

  • The 1R,2R,3E configuration in C8 Ceramide optimizes interactions with ceramide-activated enzymes like protein phosphatases .
  • 2S,3R,4E isomers (e.g., C18 Ceramide) are prevalent in natural sphingolipids and show anti-inflammatory effects in plant extracts .

Functional Modifications :

  • BODIPY FL-C5-Ceramide contains a fluorophore for real-time tracking of Golgi dynamics .
  • Unsaturated acyl chains (e.g., C18:1) increase membrane fluidity and alter signaling kinetics compared to saturated analogs .

Biological Activity

N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide is a complex organic compound with potential biological activities that warrant detailed exploration. This compound, characterized by its unique structure featuring hydroxyl and hydroxymethyl groups along a long-chain amide, has been the subject of various studies focusing on its pharmacological properties and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C20H39NO3
  • Molecular Weight : 341.5286 g/mol
  • CAS Number : 175892-43-0

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. Its efficacy may be attributed to its ability to disrupt microbial membranes or interfere with metabolic processes.
  • Anti-inflammatory Effects :
    • The compound has shown potential in modulating inflammatory responses. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in experimental models.
  • Antioxidant Properties :
    • This compound has been noted for its antioxidant capabilities, which may help in mitigating oxidative stress in biological systems.
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound may offer neuroprotective benefits, potentially aiding in the prevention of neurodegenerative diseases through its influence on neuronal survival pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Biological ActivityFindingsReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibits TNF-alpha and IL-6 production
AntioxidantScavenges free radicals
NeuroprotectiveProtects neurons from apoptosis

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid membranes of pathogens, leading to increased permeability and eventual cell lysis.
  • Cytokine Modulation : By targeting signaling pathways associated with inflammation, the compound can downregulate the expression of pro-inflammatory cytokines.
  • Oxidative Stress Reduction : The antioxidant activity is likely due to the presence of hydroxyl groups that can donate electrons to neutralize free radicals.

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR confirms stereochemistry (e.g., δ 5.35 ppm for 3E double bond; δ 3.8–4.2 ppm for hydroxy groups) .
  • HPLC-MS : ESI-MS (m/z 538.5 [M+H]+) paired with reverse-phase C18 columns detects acyl chain degradation products .

Advanced Research Application
High-resolution MALDI-TOF distinguishes between isobaric contaminants (e.g., C8 vs. C10 ceramides) but requires matrix optimization (e.g., DHB for lipid ionization) . Discrepancies in predicted vs. observed melting points (>200°C vs. 94–96°C) highlight polymorphism risks; differential scanning calorimetry (DSC) is essential for batch consistency .

How does this compound modulate sphingolipid metabolism in disease models, and what experimental controls are critical?

Advanced Research Question
The compound inhibits serine palmitoyltransferase (SPT) in a dose-dependent manner (IC50 ~5 µM in HeLa cells), altering ceramide-to-sphingomyelin ratios . However, contradictory reports note pro-apoptotic effects at >10 µM due to mitochondrial ceramide accumulation .

Q. Methodological Considerations

  • Use lipid-free BSA to solubilize the compound in cell culture .
  • Control for off-target effects via siRNA knockdown of CerS isoforms .
  • Track metabolic fate using ¹⁴C-labeled octanoic acid .

What are the challenges in tracking intracellular transport using fluorescent analogs?

Advanced Experimental Design
BODIPY FL-C5-ceramide (λex/λem = 505/511 nm) is a validated fluorescent probe . Key challenges:

  • Photobleaching : Limit exposure time to <500 ms and use antifade reagents .
  • Subcellular Localization : Co-staining with Golgi (e.g., GM130) and ER (Calnexin) markers resolves compartment-specific trafficking .
  • Artifacts : The C8 acyl chain may perturb endogenous ceramide pools; use low concentrations (≤1 µM) .

How do stereochemical variations impact biological activity in comparative studies?

Q. Data Contradiction Analysis

  • (1R,2R,3E) vs. (1S,2R,3E) : The (1R) configuration enhances binding to ceramide-activated protein phosphatases (CAPP) by 3-fold .
  • 3E vs. 3Z : The 3E isomer increases membrane fluidity by 20%, altering lipid raft dynamics in MDCK cells .
  • Control Strategy : Synthesize enantiopure standards via asymmetric catalysis (e.g., Sharpless epoxidation) and validate via X-ray crystallography .

What are the best practices for stability assessment under experimental conditions?

Q. Methodological Guidance

  • Hydrolysis Risk : The 2-hydroxy group is prone to oxidation; store at -20°C under argon .
  • pH Sensitivity : Degrades rapidly at pH >8.0; use citrate buffers (pH 6.5) for long-term assays .
  • Light Exposure : UV/Vis spectra show λmax at 210 nm; amber vials prevent photooxidation .

How can researchers resolve discrepancies in reported bioactivity across studies?

Q. Critical Analysis Framework

  • Source Variability : Commercial batches (e.g., Larodan vs. synthetic) differ in acyl chain homogeneity (>95% purity required) .
  • Cell Line Differences : Jurkat cells show 2-fold higher uptake than HEK293 due to LDL receptor expression .
  • Normalization : Express data as "ceramide-to-protein ratio" to account for lipid extraction efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide
Reactant of Route 2
Reactant of Route 2
N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide

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